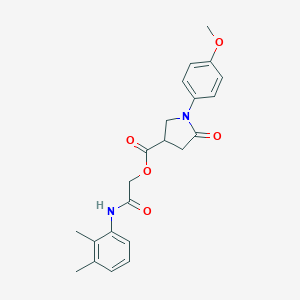
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various research studies.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It is also believed to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in various animal models. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its unique properties, which make it an ideal candidate for various research studies. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further explore its anti-inflammatory properties and its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Another potential direction is to explore its cytotoxic effects on cancer cells and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
In conclusion, this compound is a chemical compound that has several potential applications in scientific research. Its unique properties make it an ideal candidate for various research studies, and further research is needed to fully understand its potential applications in different fields.
Métodos De Síntesis
The synthesis method of 2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves several steps. The first step is the reaction between 2,3-dimethylaniline and ethyl 2-bromoacetate, which results in the formation of 2-(2,3-dimethylanilino)ethyl 2-bromoacetate. This compound is then reacted with 4-methoxyphenyl magnesium bromide to obtain 2-(2,3-dimethylanilino)-2-(4-methoxyphenyl)ethyl 2-bromoacetate. The final step involves the reaction between this compound and pyrrolidine-2,5-dione to obtain this compound.
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylanilino)-2-oxoethyl 1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several potential applications in scientific research. This compound has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. It has also been studied for its potential use in cancer treatment, as it has shown cytotoxic effects on cancer cells in vitro.
Propiedades
Fórmula molecular |
C22H24N2O5 |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
[2-(2,3-dimethylanilino)-2-oxoethyl] 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H24N2O5/c1-14-5-4-6-19(15(14)2)23-20(25)13-29-22(27)16-11-21(26)24(12-16)17-7-9-18(28-3)10-8-17/h4-10,16H,11-13H2,1-3H3,(H,23,25) |
Clave InChI |
BSDSPHYGCJOSSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chlorobenzyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271165.png)










![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)

